

# Spectroscopic Profile of (3-Aminophenyl)(morpholino)methanone: A Technical Guide

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## Compound of Interest

Compound Name: (3-Aminophenyl)  
(morpholino)methanone

Cat. No.: B171742

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **(3-Aminophenyl)(morpholino)methanone**, a valuable intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.

## Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **(3-Aminophenyl)(morpholino)methanone**.

**Table 1: Infrared (IR) Spectroscopy Data**

| Wavenumber (cm <sup>-1</sup> ) | Assignment                 |
|--------------------------------|----------------------------|
| 3086                           | Aromatic C-H Stretch       |
| 1692                           | C=O (Amide) Stretch        |
| 1616                           | Aromatic C=C Stretch       |
| 1530                           | Aromatic C=C Stretch       |
| 1478                           | CH <sub>2</sub> Scissoring |

Data sourced from the Asian Journal of Chemistry.[1]

**Table 2: Mass Spectrometry (MS) Data**

| m/z | Assignment  |
|-----|---|
| 206 | [M] <sup>+</sup> (Molecular Ion)                    |
| 120 | [M - C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup> |
| 92  | [C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>      |
| 65  | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>       |
| 42  | [C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>      |
| 28  | [CO] <sup>+</sup>                                   |

Data sourced from the Asian Journal of Chemistry.[1]

**Table 3: Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data (CDCl<sub>3</sub>, 400 MHz)**

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment                        |
|-------------------------|--------------|-------------|-----------------------------------|
| ~7.15                   | t            | 1H          | Ar-H (H-5)                        |
| ~6.80                   | d            | 1H          | Ar-H (H-6)                        |
| ~6.75                   | s            | 1H          | Ar-H (H-2)                        |
| ~6.65                   | d            | 1H          | Ar-H (H-4)                        |
| ~3.80                   | br s         | 2H          | -NH <sub>2</sub>                  |
| ~3.69                   | t            | 4H          | O-(CH <sub>2</sub> ) <sub>2</sub> |
| ~3.45                   | t            | 4H          | N-(CH <sub>2</sub> ) <sub>2</sub> |

Note: This is a predicted spectrum based on analogous compounds, including 3-aminoacetophenone and N-acylmorpholines. Experimental verification is recommended.

**Table 4: Predicted  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Data ( $\text{CDCl}_3$ , 100 MHz)**

| Chemical Shift ( $\delta$ , ppm) | Assignment                        |
|----------------------------------|-----------------------------------|
| ~171                             | C=O (Amide)                       |
| ~146                             | Ar-C (C-3)                        |
| ~137                             | Ar-C (C-1)                        |
| ~129                             | Ar-C (C-5)                        |
| ~118                             | Ar-C (C-6)                        |
| ~115                             | Ar-C (C-2)                        |
| ~114                             | Ar-C (C-4)                        |
| ~67                              | O-(CH <sub>2</sub> ) <sub>2</sub> |
| ~43                              | N-(CH <sub>2</sub> ) <sub>2</sub> |

Note: This is a predicted spectrum based on analogous compounds. Experimental verification is recommended.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

- **Sample Preparation:** A small amount of solid **(3-Aminophenyl)(morpholino)methanone** is placed directly onto the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically an average of 16 to 32 scans with a resolution of 4

$\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Method: Electron Ionization (EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or following separation by gas chromatography.
- **Ionization:** The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

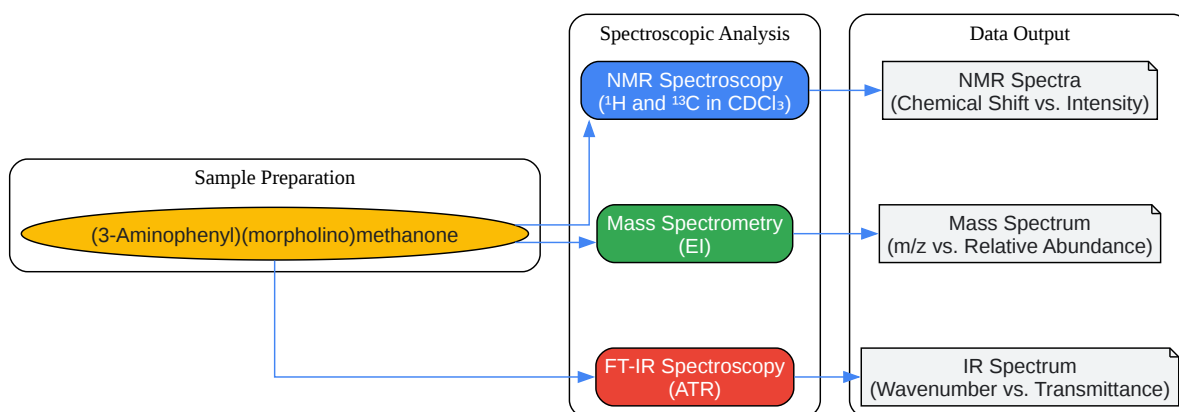
Method:  $^1\text{H}$  and  $^{13}\text{C}$  NMR in Solution

- **Sample Preparation:** Approximately 5-10 mg of **(3-Aminophenyl)(morpholino)methanone** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the residual

solvent peak (CDCl<sub>3</sub>:  $\delta$  7.26 ppm for <sup>1</sup>H and  $\delta$  77.16 ppm for <sup>13</sup>C).

## Visualizations

### Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **(3-Aminophenyl)(morpholino)methanone**.

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## References

- 1. researchgate.net [researchgate.net]

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